molecular formula C10H13BrClNO2S B13369246 2-bromo-5-chloro-N-isopropyl-4-methylbenzenesulfonamide

2-bromo-5-chloro-N-isopropyl-4-methylbenzenesulfonamide

Cat. No.: B13369246
M. Wt: 326.64 g/mol
InChI Key: NXWHYAMQJWSZTG-UHFFFAOYSA-N
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Description

2-bromo-5-chloro-N-isopropyl-4-methylbenzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of bromine, chlorine, isopropyl, and methyl groups attached to a benzenesulfonamide core. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-chloro-N-isopropyl-4-methylbenzenesulfonamide typically involves multiple steps, including halogenation, sulfonamidation, and alkylation. The process begins with the halogenation of a suitable benzene derivative to introduce bromine and chlorine atoms. This is followed by the introduction of the sulfonamide group through a reaction with a sulfonyl chloride. Finally, the isopropyl and methyl groups are introduced via alkylation reactions under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors, precise temperature control, and efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-chloro-N-isopropyl-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions include substituted benzenesulfonamides, sulfoxides, sulfones, and amines, depending on the reaction conditions and reagents used.

Scientific Research Applications

2-bromo-5-chloro-N-isopropyl-4-methylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-5-chloro-N-isopropyl-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-methylbenzenesulfonamide
  • 4-bromo-2-isopropyl-5-methylphenol
  • 5-bromo-4-chloro-N-isopropyl-2-methyl-benzenesulfonamide

Uniqueness

2-bromo-5-chloro-N-isopropyl-4-methylbenzenesulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H13BrClNO2S

Molecular Weight

326.64 g/mol

IUPAC Name

2-bromo-5-chloro-4-methyl-N-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C10H13BrClNO2S/c1-6(2)13-16(14,15)10-5-9(12)7(3)4-8(10)11/h4-6,13H,1-3H3

InChI Key

NXWHYAMQJWSZTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)NC(C)C)Br

Origin of Product

United States

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